molecular formula C20H16OSi B14504770 2H-1,2-Benzoxasilin, 2,2-diphenyl- CAS No. 63503-13-9

2H-1,2-Benzoxasilin, 2,2-diphenyl-

Cat. No.: B14504770
CAS No.: 63503-13-9
M. Wt: 300.4 g/mol
InChI Key: PMCHYQBCKYTKGR-UHFFFAOYSA-N
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Description

2H-1,2-Benzoxasilin, 2,2-diphenyl- is a heterocyclic compound that contains both silicon and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Benzoxasilin, 2,2-diphenyl- typically involves the reaction of diphenylsilane with ortho-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the benzoxasilin ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2H-1,2-Benzoxasilin, 2,2-diphenyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Benzoxasilin, 2,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes.

    Substitution: The benzoxasilin ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted benzoxasilin derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2H-1,2-Benzoxasilin, 2,2-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-diphenyl- involves its interaction with specific molecular targets. The silicon-oxygen bond in the benzoxasilin ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Another heterocyclic compound with similar structural features but without silicon.

    Benzothiazole: Contains sulfur instead of silicon and oxygen, with different chemical properties.

    Benzimidazole: Contains nitrogen instead of silicon, with applications in medicinal chemistry.

Uniqueness

2H-1,2-Benzoxasilin, 2,2-diphenyl- is unique due to the presence of silicon in its structure, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications that require these specific characteristics.

Properties

CAS No.

63503-13-9

Molecular Formula

C20H16OSi

Molecular Weight

300.4 g/mol

IUPAC Name

2,2-diphenyl-1,2-benzoxasiline

InChI

InChI=1S/C20H16OSi/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21-22/h1-16H

InChI Key

PMCHYQBCKYTKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C=CC3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

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